2,6-Difluorophenylhydrazine
Overview
Description
2,6-Difluorophenylhydrazine is an organic compound with the chemical formula C6H6F2N2. It is a colorless crystalline solid that is not soluble in water but is soluble in organic solvents such as ether and chloroform. This compound is known for its strong reducing properties and is often used in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Difluorophenylhydrazine can be synthesized by reacting phenylhydrazine with hydrogen fluoride. In this reaction, phenylhydrazine is treated with hydrofluoric acid under controlled conditions to yield this compound .
Industrial Production Methods: The industrial production of this compound typically involves the same reaction as the laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The process involves careful handling of hydrofluoric acid due to its highly corrosive nature .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluorophenylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: It can reduce compounds in the presence of catalysts such as palladium on carbon.
Substitution: Reagents like sodium methoxide in ethanol can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Azo compounds.
Reduction: Corresponding amines.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
2,6-Difluorophenylhydrazine has several applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis and as an intermediate in the synthesis of dyes and pigments.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Difluorophenylhydrazine involves its ability to donate electrons, making it a strong reducing agent. It can interact with various molecular targets, including enzymes and other proteins, altering their activity and function. The pathways involved often include redox reactions where the compound either gains or loses electrons .
Comparison with Similar Compounds
- 2,4-Difluorophenylhydrazine
- 2,3-Difluorophenylhydrazine
- 2,5-Difluorophenylhydrazine
Comparison: 2,6-Difluorophenylhydrazine is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to other difluorophenylhydrazines, the 2,6-isomer has distinct properties that make it more suitable for certain applications, particularly in organic synthesis and industrial processes .
Properties
IUPAC Name |
(2,6-difluorophenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCPEQXQGSGYCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381194 | |
Record name | 2,6-Difluorophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119452-66-3 | |
Record name | (2,6-Difluorophenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119452-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluorophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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